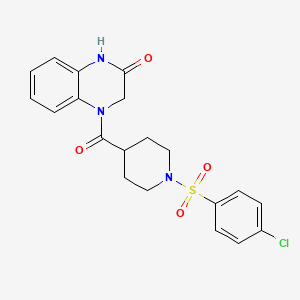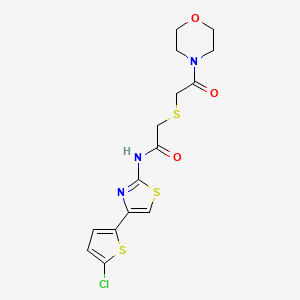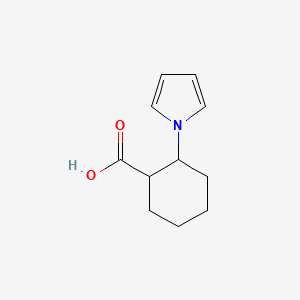
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1342356-36-8 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 2-(1H-pyrrol-1-yl)cyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is 1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) .Physical And Chemical Properties Analysis
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
- A study describes a four-component reaction involving cyclohexyl isocyanide and pyrrole, leading to the synthesis of complex compounds like 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates in good yields (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Formation of Saturated Heterocycles
- Saturated heterocycles, important in chemical syntheses, are prepared from reactions involving carboxylic acids like 4-oxopentanoic acid and cyclic amino alcohols. This process produces structures like 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones (Kivelä et al., 2003).
Photocyclization Studies
- Photocyclization of substituted propenoic acid in a benzene-cyclohexane mixture yields compounds like phenanthro[2,1-b]thiophene-10-carboxylic acid. This demonstrates the potential of carboxylic acids in photochemical reactions (Tominagaxs et al., 1996).
Catalytic Applications
- Carboxylic acid-derived copper polymers have been synthesized and applied in the oxidation of cyclohexane. These polymers demonstrate significant catalytic activities, particularly in ionic liquid mediums (Hazra et al., 2016).
Pyrolysis Studies
- The pyrolysis of cyclohexane, a process relevant in energy and chemical industries, has been studied extensively. Research indicates that isomerization to 1-hexene is a dominant decomposition pathway, showcasing the role of cyclohexane derivatives in pyrolytic processes (Wang et al., 2012).
Synthesis of Pyrrole Derivatives
- Research has shown the successful cyclization of pyrrolidinocarboxamide derivatives, leading to the formation of 1H,4H-pyrazolo[4,3-b]pyrrolizine derivatives. This highlights the utility of pyrrole-containing carboxylic acids in synthesizing heterocyclic systems (Massa et al., 1990).
Safety and Hazards
The safety information for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Mode of Action
A related study suggests that compounds with a similar structure may undergo c–c bond cleavage and new c–c and c–n bond formation . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the molecular structure.
Biochemical Pathways
The compound might be involved in the formation of new C–C and C–N bonds , which could potentially affect various biochemical pathways
Result of Action
Given the potential for C–C and C–N bond formation , it is plausible that the compound could induce structural changes at the molecular level, which could subsequently lead to cellular effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, it is known that it is stored at a temperature of 4°C , suggesting that low temperatures may be necessary for its stability.
Propiedades
IUPAC Name |
2-pyrrol-1-ylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSWIAWKVXLJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |
CAS RN |
1342356-36-8 |
Source


|
| Record name | 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)

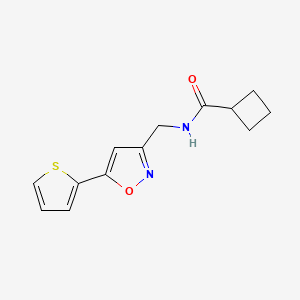
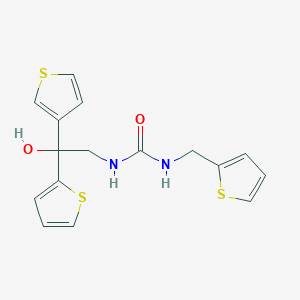
![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)

![[1-(3-Bromo-5-fluorophenyl)cyclopropyl]methanamine](/img/structure/B2412022.png)
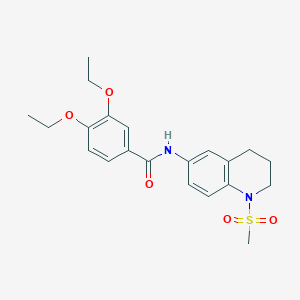
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)
